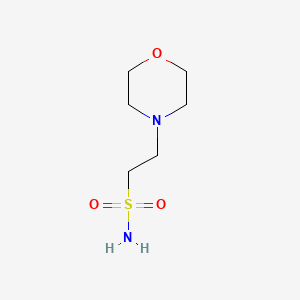

2-(Morpholin-4-yl)ethane-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Morpholin-4-yl)ethane-1-sulfonamide is a chemical compound with the molecular formula C6H14N2O3S and a molecular weight of 194.25 g/mol . It is known for being a byproduct in the synthesis of diazo compounds . The compound is characterized by the presence of a morpholine ring attached to an ethane sulfonamide group, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholin-4-yl)ethane-1-sulfonamide typically involves the reaction of morpholine with ethane sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to more efficient production processes .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Morpholin-4-yl)ethane-1-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to amine derivatives.

Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require catalysts or specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity:

Research indicates that morpholine derivatives, including 2-(Morpholin-4-yl)ethane-1-sulfonamide, exhibit antimicrobial properties. These compounds have been studied for their ability to inhibit bacterial growth, particularly against strains such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition:

The compound has been identified as an inhibitor of several enzymes, including:

- A11-beta-hydroxysteroid dehydrogenase 1: Involved in cortisol metabolism .

- Peptide deformylase: An enzyme critical for bacterial protein synthesis .

These inhibitory actions suggest potential therapeutic roles in managing infections and hormonal disorders.

Biochemical Studies

Cell Signaling Pathways:

Studies have shown that this compound can influence cell signaling pathways by activating transcription factors such as NF-kappa-B. This activation is linked to inflammatory responses and could be relevant in understanding diseases characterized by chronic inflammation .

Functionalization of Nitrogen-containing Heterocycles:

The compound serves as a useful intermediate in the functionalization of nitrogen-containing heterocycles, which are prevalent in many biologically active substances. This functionalization can enhance the pharmacological profiles of existing drugs .

Environmental Science

Toxicological Assessments:

The safety data sheet for this compound indicates potential hazards such as acute toxicity and skin irritation . Understanding these toxicological properties is crucial for assessing the environmental impact of this compound and ensuring safe handling practices in laboratory settings.

Case Studies

Wirkmechanismus

The mechanism of action of 2-(Morpholin-4-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The morpholine ring may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Morpholineethanesulfonamide: A closely related compound with similar structural features.

Morpholine derivatives: Compounds containing the morpholine ring, such as morpholine-4-carboxamide and morpholine-4-sulfonic acid.

Uniqueness

2-(Morpholin-4-yl)ethane-1-sulfonamide is unique due to its specific combination of the morpholine ring and sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the study of enzyme interactions .

Biologische Aktivität

2-(Morpholin-4-yl)ethane-1-sulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

This compound is characterized by the presence of a morpholine ring and a sulfonamide group. The sulfonamide moiety is known for its ability to inhibit the folate biosynthetic pathway in bacteria, making it a valuable scaffold in antibiotic development. Recent studies have shown that compounds with similar structures can exhibit various mechanisms of action beyond classical inhibition, including interactions with specific molecular targets such as carbonic anhydrases (CAs) and sigma receptors.

Antimicrobial Activity

Research indicates that sulfonamide derivatives, including this compound, have significant antimicrobial properties. They have been shown to be effective against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). A study highlighted that novel sulfonamides can overcome resistance mechanisms associated with traditional sulfa drugs, making them promising candidates for treating resistant infections .

Anticancer Potential

Recent investigations into the anticancer properties of this compound have revealed its potential as an inhibitor of cancer cell proliferation. For instance, modifications to the sulfonamide structure have led to compounds that significantly reduce the viability of cancer cell lines such as HT-29 (colorectal cancer) and MDA-MB-231 (breast cancer) under hypoxic conditions. The mechanism involves inhibiting carbonic anhydrase IX (CA IX), which is often overexpressed in tumors .

Case Studies

- Antimicrobial Efficacy : A series of experiments demonstrated that this compound exhibited potent activity against MRSA strains. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, showcasing its potential as a therapeutic agent .

- Anticancer Activity : In vitro tests revealed that derivatives of this compound inhibited the growth of various cancer cell lines. For example, compound 16e showed superior activity against MG-63 osteosarcoma cells compared to standard treatments .

Data Tables

Eigenschaften

IUPAC Name |

2-morpholin-4-ylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S/c7-12(9,10)6-3-8-1-4-11-5-2-8/h1-6H2,(H2,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTFNDWATZHOMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.